molecular formula C126H213F3N48O34S B6295382 H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Leu-Tyr-Arg-Ser-Pro-Ala-Ser-Met-Pro-Glu-Asn-Leu-OH.TFA CAS No. 2022956-42-7

H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Leu-Tyr-Arg-Ser-Pro-Ala-Ser-Met-Pro-Glu-Asn-Leu-OH.TFA

Cat. No.: B6295382
CAS No.: 2022956-42-7
M. Wt: 3033.4 g/mol
InChI Key: BRJXBPBGMYEAED-ILWUBXQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Leu-Tyr-Arg-Ser-Pro-Ala-Ser-Met-Pro-Glu-Asn-Leu-OH.TFA is a peptide consisting of 24 amino acids

Mechanism of Action

Target of Action

It is indicated that the compound has a therapeutic application in the field of neurology . This suggests that the compound likely interacts with targets in the nervous system, potentially neurons or other related cells.

Mode of Action

Peptides, such as this compound, often interact with their targets by binding to specific receptors on the cell surface . This binding can trigger a cascade of biochemical reactions within the cell, leading to various cellular responses.

Biochemical Pathways

Given its therapeutic application in neurology , it is plausible that the compound influences pathways related to neuronal function or survival.

Pharmacokinetics

It is mentioned that the compound is administered intravenously , which suggests that it is directly introduced into the bloodstream, bypassing the absorption process that oral drugs undergo.

Result of Action

Given its therapeutic application in neurology , it is likely that the compound exerts protective or restorative effects on neurons or other cells in the nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers that can handle large-scale synthesis with high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized peptide to ensure its purity and quality.

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or performic acid for oxidation reactions.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.

    Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC) and OxymaPure for peptide bond formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

The peptide H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Leu-Tyr-Arg-Ser-Pro-Ala-Ser-Met-Pro-Glu-Asn-Leu-OH.TFA has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Leu-Tyr-Arg-Ser-Pro-Ala-Ser-Met-Pro-Glu-Asn-Leu-OH.TFA lies in its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Its high arginine content, for example, may enhance its ability to penetrate cell membranes, making it valuable for drug delivery and therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C124H212N48O32S.C2HF3O2/c1-64(2)56-84(109(195)166-85(59-68-33-37-70(176)38-34-68)110(196)161-80(28-17-52-150-124(142)143)106(192)170-89(63-174)116(202)172-54-18-29-90(172)113(199)152-66(5)96(182)169-88(62-173)112(198)164-83(43-55-205-6)115(201)171-53-19-30-91(171)114(200)163-82(40-42-95(180)181)108(194)167-86(60-93(129)178)111(197)168-87(117(203)204)57-65(3)4)165-105(191)79(27-16-51-149-123(140)141)159-102(188)76(24-13-48-146-120(134)135)157-103(189)77(25-14-49-147-121(136)137)160-107(193)81(39-41-92(128)177)162-104(190)78(26-15-50-148-122(138)139)158-101(187)75(23-12-47-145-119(132)133)156-100(186)74(21-8-10-45-126)155-99(185)73(20-7-9-44-125)154-98(184)72(22-11-46-144-118(130)131)153-94(179)61-151-97(183)71(127)58-67-31-35-69(175)36-32-67;3-2(4,5)1(6)7/h31-38,64-66,71-91,173-176H,7-30,39-63,125-127H2,1-6H3,(H2,128,177)(H2,129,178)(H,151,183)(H,152,199)(H,153,179)(H,154,184)(H,155,185)(H,156,186)(H,157,189)(H,158,187)(H,159,188)(H,160,193)(H,161,196)(H,162,190)(H,163,200)(H,164,198)(H,165,191)(H,166,195)(H,167,194)(H,168,197)(H,169,182)(H,170,192)(H,180,181)(H,203,204)(H4,130,131,144)(H4,132,133,145)(H4,134,135,146)(H4,136,137,147)(H4,138,139,148)(H4,140,141,149)(H4,142,143,150);(H,6,7)/t66-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJXBPBGMYEAED-ILWUBXQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C126H213F3N48O34S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3033.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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